

# Application Notes and Protocols for Recombinant Human VDAC1 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a detailed protocol for the expression and purification of recombinant human Voltage-Dependent Anion Channel 1 (VDAC1), also referred to as **VaD1**, from Escherichia coli. This protocol is intended for researchers, scientists, and drug development professionals requiring high-yield, purified VDAC1 for structural and functional studies.

#### Introduction

Human VDAC1 is a crucial protein located in the outer mitochondrial membrane, responsible for regulating the flux of ions and metabolites between the mitochondria and the cytosol.[1] It plays a significant role in cellular metabolism and apoptosis, making it a key target for drug development.[2] However, obtaining large quantities of pure, correctly folded, and active recombinant VDAC1 has been a challenge due to its transmembrane nature.[3] This document outlines a robust methodology for high-yield expression of VDAC1 in E. coli and a subsequent one-step on-column affinity refolding and purification procedure.[3]

### **Principle**

The protocol involves the expression of a tagged VDAC1 fusion protein in E. coli. The expressed protein, which is often found in inclusion bodies, is then solubilized, and purified using affinity chromatography. A key feature of this protocol is the on-column refolding of the protein, which promotes correct secondary structure formation and biological activity.[3]



### **Data Presentation**

Table 1: Expected Yield and Purity of Purified VDAC1

Parameter	Expected Value	Method of Assessment
Expression Level	>1 g/L of culture	SDS-PAGE analysis of cell lysate
Purity	>98%	SDS-PAGE with Coomassie staining
Final Yield	Milligram quantities per liter of culture	UV-Vis Spectroscopy (A280)
Endotoxin Level	<1 EU per μg	LAL assay

Table 2: Materials and Reagents



Reagent/Material	Specification	Supplier Example
E. coli Expression Strain	BL21(DE3)	Thermo Fisher Scientific
Expression Vector	pET vector with N-terminal His- tag	Novagen
Luria-Bertani (LB) Broth	-	Sigma-Aldrich
Isopropyl β-D-1- thiogalactopyranoside (IPTG)	Molecular biology grade	Sigma-Aldrich
Ni-NTA Agarose Resin	High-performance	Qiagen
Urea	Molecular biology grade	Sigma-Aldrich
L-Arginine	Molecular biology grade	Sigma-Aldrich
Imidazole	Molecular biology grade	Sigma-Aldrich
Tris-HCl	Molecular biology grade	Sigma-Aldrich
NaCl	ACS grade	Sigma-Aldrich
Dithiothreitol (DTT)	Molecular biology grade	Sigma-Aldrich
Protease Inhibitor Cocktail	EDTA-free	Roche

# Experimental Protocols Recombinant VDAC1 Expression

- Transformation: Transform the VDAC1 expression vector into a suitable E. coli expression strain, such as BL21(DE3).
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.



• Harvesting: Continue to grow the culture for an additional 3-4 hours at 37°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

### Cell Lysis and Inclusion Body Solubilization

- Resuspension: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitor cocktail).
- Lysis: Lyse the cells by sonication on ice.
- Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Washing: Wash the inclusion bodies twice with wash buffer (lysis buffer containing 2 M urea)
   to remove contaminating proteins.
- Solubilization: Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole).

## **On-Column Refolding and Affinity Purification**

- Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin and equilibrate with 10 column volumes (CV) of solubilization buffer.
- Loading: Load the solubilized inclusion body solution onto the equilibrated column.
- Washing (Denaturing): Wash the column with 10 CV of solubilization buffer to remove unbound proteins.
- On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) using a linear gradient over 20 CV. This slow exchange promotes proper protein refolding on the column.
- Washing (Native): Wash the column with 10 CV of refolding buffer containing 20 mM imidazole to remove non-specifically bound proteins.
- Elution: Elute the refolded VDAC1 protein with elution buffer (refolding buffer containing 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.



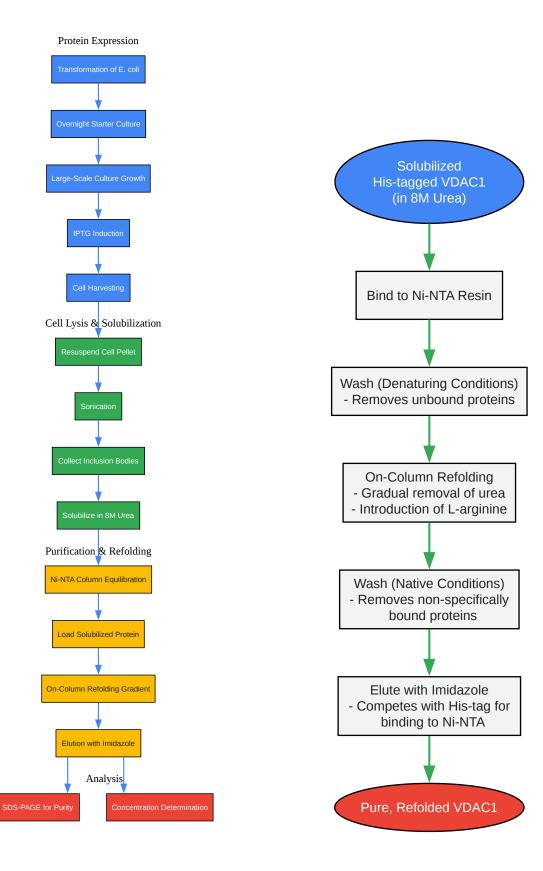
 Dialysis: Pool the fractions containing pure VDAC1 and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

#### **Purity and Concentration Assessment**

- SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity. A single band at the expected molecular weight of VDAC1 should be observed.
- Concentration Determination: Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280) and using the extinction coefficient of VDAC1.

## **Mandatory Visualizations**





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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Human VDAC1 Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575635#protocols-for-vad1-protein-purification]

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